molecular formula C12H10ClN3O4S3 B2757670 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903601-63-7

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2757670
CAS No.: 1903601-63-7
M. Wt: 391.86
InChI Key: HSRSTMVCVDDPFI-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide is a complex chemical compound with distinctive structural features. It includes a thiophene sulfonamide moiety linked to a thieno[3,2-d]pyrimidinone system via an ethyl bridge. This compound has garnered interest for its potential biological activities and applications in various fields of research.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Given its potential to interact with proteins or enzymes, it could influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets after administration .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and how it interacts with them .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide generally involves the following steps:

  • Formation of the thieno[3,2-d]pyrimidinone scaffold: : This can be achieved through cyclization reactions involving appropriate thioamide and amidine precursors under acidic or basic conditions.

  • Introduction of the ethyl bridge: : This step may involve the alkylation of the thieno[3,2-d]pyrimidinone with an appropriate ethylating agent.

  • Attachment of the thiophene sulfonamide group: : This involves the sulfonylation of a thiophene derivative, followed by chlorination and subsequent coupling with the ethylated thieno[3,2-d]pyrimidinone scaffold under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods typically scale up the laboratory procedures, with optimizations for cost-effectiveness and efficiency. This includes:

  • Using continuous flow reactors for specific steps to enhance reaction rates and yields.

  • Optimizing solvent systems and reaction temperatures to ensure maximum product purity and minimal by-product formation.

  • Implementing rigorous purification protocols, such as crystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide undergoes various reactions, including:

  • Oxidation: : Involves the conversion of the thiophene ring to corresponding sulfone derivatives under oxidative conditions.

  • Reduction: : The reduction of the carbonyl groups within the thieno[3,2-d]pyrimidinone core to hydroxyl groups under appropriate reducing agents.

  • Substitution: : Halogen substitutions in the thiophene ring can occur under nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles or electrophiles under appropriate conditions, such as sodium iodide (NaI) in acetone.

Major Products Formed

The reactions yield various derivatives, such as sulfones from oxidation or alcohols from reduction, along with halogenated thiophene derivatives from substitution reactions.

Scientific Research Applications

The scientific research applications of this compound are vast:

  • Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : For studying enzyme inhibition or binding interactions due to its unique structural features.

  • Medicine: : Potential therapeutic applications in anti-inflammatory, anti-cancer, or antiviral research, given its structural resemblance to other biologically active compounds.

  • Industry: : As a functional material in organic electronics, given the conjugated systems present in its structure.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide stands out due to the specific substitution pattern and the unique combination of the thiophene sulfonamide and thieno[3,2-d]pyrimidinone moieties. This structural distinctiveness may confer unique biological activities and specific interactions with molecular targets, distinguishing it from its analogs.

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4S3/c13-8-1-2-9(22-8)23(19,20)14-4-5-16-11(17)10-7(3-6-21-10)15-12(16)18/h1-3,6,14H,4-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRSTMVCVDDPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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